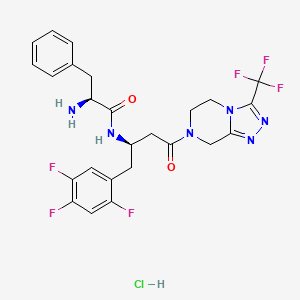

Sitagliptin fenilalanil hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H25ClF6N6O2 |

|---|---|

Molecular Weight |

590.9 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1 |

InChI Key |

LZDQVWZJBLFZSN-PXPMWPIZSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

sitagliptin phenylalanine hydrochloride synthesis pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The focus of this document is on the most industrially relevant and efficient methods, including the asymmetric hydrogenation route and the enzymatic transamination pathway. While the initial query referenced a synthesis from phenylalanine hydrochloride, the prevalent and optimized syntheses of sitagliptin, a β-amino acid derivative, do not utilize phenylalanine as a direct starting material. Instead, they rely on the construction of the chiral β-amino acid moiety from prochiral precursors.

Asymmetric Hydrogenation Pathway: A Green Chemistry Approach

A highly efficient and environmentally friendly synthesis of sitagliptin has been developed, which is often referred to as a "green" synthesis. This second-generation manufacturing process significantly reduces waste compared to earlier routes. The key features of this pathway are a one-pot synthesis of the dehydrositagliptin intermediate followed by a highly enantioselective asymmetric hydrogenation.[1][2][3]

Synthesis of the Dehydrositagliptin Intermediate

The synthesis of the crucial dehydrositagliptin intermediate is achieved in a one-pot, three-step process starting from 2,4,5-trifluorophenylacetic acid. This streamlined approach avoids the isolation of intermediates, leading to a high overall yield of 82% for the crystalline enamine product.[1][2]

Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin

A detailed experimental protocol for the one-pot synthesis of dehydrositagliptin is outlined below, based on published literature.

-

Step 1: Meldrum's Acid Adduct Formation: 2,4,5-Trifluorophenylacetic acid is reacted with Meldrum's acid and an activating agent such as pivaloyl chloride or thionyl chloride in the presence of a base (e.g., a tertiary amine) to form an acyl Meldrum's acid derivative.

-

Step 2: Condensation with Triazole: The activated intermediate is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically carried out in a suitable organic solvent like acetonitrile.

-

Step 3: Enamine Formation: The resulting β-ketoamide is not isolated but is directly converted to the dehydrositagliptin enamine by treatment with ammonium acetate in methanol. The final product is then isolated by crystallization.

Asymmetric Hydrogenation of Dehydrositagliptin

The key chiral center of sitagliptin is introduced via the asymmetric hydrogenation of the unprotected enamine, dehydrositagliptin. This reaction employs a rhodium catalyst with a chiral phosphine ligand, most notably a Josiphos-type ligand, to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

The following is a representative experimental protocol for the asymmetric hydrogenation step:

-

Catalyst Preparation: A rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral phosphine ligand (e.g., (R,S)-t-Bu-Josiphos) are dissolved in a suitable solvent like methanol.

-

Hydrogenation: The dehydrositagliptin substrate is dissolved in methanol and added to the catalyst solution in a high-pressure reactor. The reaction is carried out under hydrogen pressure (typically 100-200 psi) at an elevated temperature (e.g., 50°C) for a specified period (e.g., 13 hours).[5]

-

Work-up and Isolation: After the reaction is complete, the solvent is removed, and the sitagliptin free base is isolated. It is then typically converted to its phosphate salt to improve stability and facilitate purification by crystallization.

Quantitative Data for the Asymmetric Hydrogenation Pathway

| Step | Product | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Purity |

| One-pot Synthesis | Dehydrositagliptin | Pivaloyl chloride, Meldrum's acid, Triazole HCl, NH₄OAc | 82% | N/A | >99.6 wt% |

| Asymmetric Hydrogenation | Sitagliptin | Rh(I)/(t)Bu JOSIPHOS | Up to 65% (overall) | >99% | Nearly perfect |

Synthesis Pathway of Sitagliptin via Asymmetric Hydrogenation

Caption: The asymmetric hydrogenation route to sitagliptin.

Enzymatic Transamination Pathway

An alternative and also "green" approach to sitagliptin synthesis involves the use of a transaminase enzyme to stereoselectively introduce the amine group. This biocatalytic method operates under mild conditions and typically exhibits excellent enantioselectivity.

Synthesis of Pro-Sitagliptin Ketone

The substrate for the enzymatic reaction, pro-sitagliptin ketone, is synthesized from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride, similar to the initial steps of the asymmetric hydrogenation route, leading to the β-ketoamide intermediate which is the pro-sitagliptin ketone.

Enantioselective Enzymatic Transamination

A prochiral ketone is converted into a chiral amine by a transaminase enzyme, which transfers an amino group from an amino donor (such as isopropylamine or alanine) to the ketone.

Experimental Protocol: Enzymatic Transamination

A representative protocol for the enzymatic synthesis of sitagliptin is as follows:

-

Reaction Setup: Pro-sitagliptin ketone is suspended in a buffered aqueous solution (e.g., triethanolamine buffer at pH 9.0).

-

Enzyme and Cofactor Addition: A transaminase enzyme (e.g., from Arthrobacter sp.) and the cofactor pyridoxal 5'-phosphate (PLP) are added to the mixture. An amino donor, such as isopropylamine, is also included in excess.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

-

Product Isolation: Upon completion, the sitagliptin product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) after adjusting the pH. The product can then be isolated and purified, often via crystallization as the phosphate salt.

Quantitative Data for the Enzymatic Transamination Pathway

| Step | Substrate | Enzyme | Amino Donor | Conversion | Enantiomeric Excess (ee) |

| Enzymatic Transamination | Pro-sitagliptin ketone | Transaminase (e.g., from Arthrobacter sp.) | Isopropylamine | >99% | >99% |

Enzymatic Transamination Pathway for Sitagliptin Synthesis

Caption: Biocatalytic synthesis of sitagliptin via enzymatic transamination.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine Hydrochloride

A key building block for both major synthetic routes is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. Its synthesis is a multi-step process.

Experimental Protocol: Synthesis of the Triazole Hydrochloride

A representative synthesis involves the following steps:

-

Hydrazinolysis of 2-Chloropyrazine: 2-Chloropyrazine is reacted with hydrazine hydrate in a solvent like ethanol.

-

Acylation: The resulting hydrazinopyrazine is acylated with trifluoroacetic anhydride in a suitable solvent such as chlorobenzene.

-

Cyclization and Reduction: The intermediate undergoes cyclization, and the pyrazine ring is subsequently reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Salt Formation: The final product is isolated as the hydrochloride salt by treating the free base with an ethanol solution of hydrogen chloride.

Synthesis of the Triazole Hydrochloride Building Block

Caption: Synthesis of the key triazole hydrochloride intermediate.

Conclusion

The synthesis of sitagliptin has evolved to highly efficient, stereoselective, and environmentally conscious processes. The asymmetric hydrogenation of a dehydrositagliptin intermediate and the enzymatic transamination of a pro-sitagliptin ketone represent state-of-the-art methods for the large-scale manufacturing of this important antidiabetic drug. Both pathways offer high yields and exceptional enantiomeric purity, showcasing the power of modern catalysis and biocatalysis in pharmaceutical production.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Sitagliptin Phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail the molecular interactions, enzyme kinetics, and physiological effects of sitagliptin, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction: The Incretin Effect and DPP-4

In healthy individuals, the ingestion of food triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the intestine.[1][2] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][3] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] Sitagliptin's therapeutic action is centered on the inhibition of this enzymatic degradation.

Molecular Mechanism of Action: Competitive and Reversible Inhibition of DPP-4

Sitagliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[4] By binding to the active site of DPP-4, sitagliptin prevents the enzyme from cleaving and inactivating GLP-1 and GIP.[2] This leads to an increase in the circulating concentrations of active incretin hormones, thereby enhancing their glucose-lowering effects.[1][5]

Molecular docking studies have elucidated the specific interactions between sitagliptin and the DPP-4 active site. Key residues involved in this binding include the catalytic triad (Ser630, His740, and Asp708) and glutamate residues (Glu205 and Glu206).[2] The binding of sitagliptin to DPP-4 is characterized by its high selectivity; it shows significantly less affinity for other related enzymes like DPP-8 and DPP-9 at therapeutic concentrations.[5]

Quantitative Data on Sitagliptin's Efficacy

The following tables summarize the key quantitative parameters that define the potency and efficacy of sitagliptin in inhibiting DPP-4 and augmenting incretin levels.

Table 1: In Vitro DPP-4 Inhibition by Sitagliptin

| Parameter | Value | Reference |

| IC50 | 18 nM | [6] |

| IC50 | 4.38 nM | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo DPP-4 Inhibition in Humans

| Sitagliptin Dose | Time Point | Percent Inhibition | Reference |

| 100 mg once daily | Trough (24h post-dose) | ~90% | [8] |

| 200 mg once daily | Trough (24h post-dose) | ~96% | [9] |

| 10 mg/kg (in ob/ob mice) | 1 hour post-dose | 90% | [10] |

| 10 mg/kg (in ob/ob mice) | 8 hours post-dose | >70% | [10] |

Table 3: Effect of Sitagliptin on Active Incretin Hormone Levels in Humans

| Hormone | Sitagliptin Treatment | Fold Increase vs. Placebo | Reference |

| Active GLP-1 | 200 mg twice daily for 28 days | 2.7-fold | [11][12] |

| Active GLP-1 | 100 mg | 78.4% increase | [13][14] |

| Active GIP | 100 mg | 90.2% increase | [13][14] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of a compound like sitagliptin against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Sitagliptin or test compound

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of sitagliptin in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Sitagliptin solution at various concentrations (or vehicle control)

-

DPP-4 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.[4]

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.[4]

In Vivo Measurement of Active GLP-1 and GIP Levels

This protocol describes a general procedure for measuring the effect of sitagliptin on active incretin hormone levels in human subjects.

Materials:

-

Sitagliptin and placebo

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and anticoagulants (e.g., EDTA)

-

Centrifuge

-

ELISA or LC-MS/MS-based assay kits for active GLP-1 and GIP

Procedure:

-

Study Design: A randomized, double-blind, placebo-controlled crossover study is a common design.

-

Subject Dosing: Administer a single oral dose of sitagliptin or placebo to fasting subjects.

-

Meal Tolerance Test: At a specified time post-dosing, provide a standardized meal to stimulate incretin release.

-

Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points after the meal (e.g., 0, 15, 30, 60, 90, 120 minutes). It is crucial to collect blood in tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of the active incretins.[15]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at a low temperature to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Hormone Quantification: Measure the concentrations of active GLP-1 and GIP in the plasma samples using a validated assay method such as ELISA or LC-MS/MS.[16][17]

-

Data Analysis: Calculate the area under the curve (AUC) for the hormone concentration-time profile for both the sitagliptin and placebo groups. Compare the results to determine the effect of sitagliptin on incretin levels.

Visualizing the Mechanism and Workflow

Signaling Pathway of Sitagliptin

Sitagliptin's mechanism of action pathway.

Experimental Workflow for DPP-4 Inhibition Assay

Workflow for in vitro DPP-4 inhibition assay.

References

- 1. abcam.cn [abcam.cn]

- 2. lifetechindia.com [lifetechindia.com]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sitagliptin 100 mg daily effect on DPP-4 inhibition and compound-specific glycemic improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. A UHPLC/MS/MS method for the analysis of active and inactive forms of GLP-1 and GIP incretins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Active glucagon-like peptide 1 quantitation in human plasma: a comparison of multiple ligand binding assay platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sitagliptin treatment increases GLP-1 without improving diabetes outcomes after total pancreatectomy with islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

sitagliptin phenylalanine hydrochloride spectroscopic analysis (NMR, IR, MS)

Spectroscopic Analysis of Sitagliptin: An In-depth Technical Guide

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its chemical structure, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, presents several functional groups that are amenable to spectroscopic characterization.[4] This technical guide provides a comprehensive overview of the spectroscopic analysis of sitagliptin, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and methodologies presented are essential for the structural elucidation, identification, and quality control of sitagliptin in pharmaceutical development and manufacturing.

Chemical Structure

The molecular structure of sitagliptin is C16H15F6N5O, with a molecular weight of 407.31 g/mol .[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of sitagliptin. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ¹⁹F NMR is also particularly useful due to the presence of trifluoromethyl and trifluorophenyl groups.

Experimental Protocols

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra can be acquired on a spectrometer operating at a frequency of 60 kHz.[6] For solid-state NMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal intensity and resolution.[6] Samples are typically dissolved in deuterated solvents such as DMSO-d6 or D₂O for solution-state NMR.

¹⁹F NMR: ¹⁹F NMR spectra can be collected at a spinning speed of 60 kHz at room temperature.[6] This technique is highly sensitive to the fluorine environments within the molecule.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for Sitagliptin [6][7]

| Proton Type | Chemical Shift (ppm) |

| NH₂ | ~9.0 |

| Aromatic | Multiple signals |

| Aliphatic (alkyl and cycloalkyl) | Multiple signals |

Table 2: ¹³C NMR Chemical Shift Data for Sitagliptin [6][7]

| Carbon Atom | Chemical Shift (ppm) |

| C3 | 103.8 |

| C6 | 122.6 |

| C7 | 36.7 |

| C8 | 49.7 |

| C9 | 45.1 |

| C11 | 43.2 |

| C13 | 42.1 |

| C14 | 37.5 |

Table 3: ¹⁹F NMR Chemical Shift Data for Sitagliptin [6]

| Fluorine Group | Chemical Shift (ppm) |

| CF₃ (F4) | -57.9 |

| Aromatic CF (F1) | -114.6 |

| Aromatic CF (F2) | -131.9 |

| Aromatic CF (F3) | -139.9 |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the sitagliptin molecule based on their characteristic vibrational frequencies.

Experimental Protocols

FTIR spectra are typically recorded using an FTIR spectrometer with Attenuated Total Reflectance (ATR). The spectra are scanned in the wavelength range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3][8]

Data Presentation

Table 4: FTIR Spectral Data for Sitagliptin [3][9]

| Wavenumber (cm⁻¹) | Assignment |

| 3077–3090 | N–H stretching |

| 2950 | C–H stretching |

| 1750–1735 | C=O stretching |

| 1650 | C=O stretching |

| 1515–1525 | C–C stretching (aromatic) |

| 1465 | C–H stretching (alkane) |

| 1345 | C–N stretching |

| 1025–1060 | CF₃ group vibration |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of sitagliptin, which aids in its identification and structural confirmation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of sitagliptin. Positive-mode electrospray ionization (ESI) is often used.[10] Quantitative analysis can be performed using multiple reaction monitoring (MRM).[10]

Data Presentation

Table 5: Mass Spectrometry Fragmentation Data for Sitagliptin [10][11][12]

| m/z (mass-to-charge ratio) | Interpretation |

| 408.2 | [M+H]⁺ (protonated molecule) |

| 235.0 | Major fragment ion |

| 193.0 | Fragment ion |

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like sitagliptin.

Caption: Workflow for the spectroscopic analysis of sitagliptin.

Logical Relationship of Spectroscopic Data

This diagram shows how the data from different spectroscopic techniques are integrated for a complete structural analysis.

Caption: Integration of data for structural elucidation.

References

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijirt.org [ijirt.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallographic Data of Sitagliptin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available crystallographic data for sitagliptin hydrochloride, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document summarizes key quantitative data in structured tables, details experimental protocols for the synthesis and crystallization of various polymorphic forms, and visualizes the relevant biological signaling pathway and experimental workflows.

Introduction to Sitagliptin and its Hydrochloride Salt

Sitagliptin is an oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. While the commercially available form is the phosphate monohydrate salt (Januvia®), the hydrochloride salt of sitagliptin has been extensively studied for its crystalline properties, revealing the existence of multiple polymorphic forms. Understanding the crystallographic characteristics of these forms is crucial for drug development, as polymorphism can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability.

Crystallographic Data of Sitagliptin Hydrochloride Polymorphs

Table 1: XRPD Data for Sitagliptin Hydrochloride Form I

| 2θ Angle (°) | d-spacing (Å) | Intensity (%) |

| 6.258 | 14.11189 | 12.1 |

| 8.923 | 9.90222 | 12.7 |

| 12.542 | 7.05174 | 15.9 |

| 13.553 | 6.52816 | 100.0 |

| 14.607 | 6.05932 | 7.5 |

| 15.378 | 5.75731 | 9.4 |

| 16.739 | 5.29222 | 8.1 |

| 19.241 | 4.60919 | 24.2 |

| 19.447 | 4.56088 | 35.4 |

| 19.594 | 4.52688 | 27.2 |

Table 2: XRPD Data for Sitagliptin Hydrochloride Form II [1]

| 2θ Angle (°) | d-spacing (Å) | Intensity (%) |

| 6.258 | 14.11189 | 12.1 |

| 8.923 | 9.90222 | 12.7 |

| 12.542 | 7.05174 | 15.9 |

| 13.553 | 6.52816 | 100.0 |

| 14.607 | 6.05932 | 7.5 |

| 15.378 | 5.75731 | 9.4 |

| 16.739 | 5.29222 | 8.1 |

| 19.241 | 4.60919 | 24.2 |

| 19.447 | 4.56088 | 35.4 |

| 19.594 | 4.52688 | 27.2 |

Table 3: XRPD Data for Sitagliptin Hydrochloride Form III [2]

| 2θ Angle (°) |

| 6.50 |

| 7.96 |

| 13.69 |

| 16.01 |

| 17.97 |

| 18.61 |

| 19.72 |

| 20.26 |

| 22.56 |

| 24.63 |

| 25.35 |

| 25.60 |

| 26.98 |

| 29.31 |

| 31.54 |

Table 4: XRPD Data for Sitagliptin Hydrochloride Form IV [2]

| 2θ Angle (°) |

| 5.18 |

| 10.36 |

| 12.72 |

| 15.59 |

| 16.06 |

| 16.64 |

| 17.27 |

| 17.54 |

| 19.85 |

| 22.54 |

| 23.62 |

| 23.86 |

| 24.22 |

| 25.72 |

| 26.25 |

| 26.94 |

| 28.09 |

| 28.33 |

| 28.64 |

Table 5: XRPD Data for Sitagliptin Hydrochloride Monohydrate

| 2θ Angle (°) |

| 6.712 |

| 8.141 |

| 13.911 |

| 16.127 |

| 18.212 |

| 18.851 |

| 19.792 |

| 19.883 |

| 22.792 |

| 25.653 |

| 27.217 |

Experimental Protocols

The following sections detail the methodologies for the preparation of various sitagliptin hydrochloride crystalline forms as described in patent literature. These protocols provide a basis for the reproduction of these polymorphs.

Preparation of Sitagliptin Hydrochloride Monohydrate[4]

-

Dissolution: 100g of sitagliptin free base and 360g of isopropyl acetate are charged into a 1000ml four-necked flask.

-

Heating and Filtration: The mixture is heated to 45-60°C to achieve complete dissolution, followed by hot filtration.

-

Crystallization: A suitable amount of water is added to the filtrate, followed by the addition of seed crystals. Subsequently, 51g of a hydrochloric acid-ethyl acetate solution is added.

-

Cooling and Isolation: The mixture is cooled to 0-5°C and maintained at this temperature to allow for crystallization. The resulting solid is isolated by suction filtration and washed.

-

Drying: The wet product is dried in an oven at 55°C for over 10 hours to yield sitagliptin hydrochloride monohydrate.

Preparation of Sitagliptin Hydrochloride Form I and Form II[1][5]

Form I:

-

Reaction: Sitagliptin free base is reacted with isopropanolic HCl in isopropanol.

-

Isolation: The resulting precipitate is filtered, washed with isopropanol and diethyl ether, and dried under vacuum at 60°C to yield Form I.

Form II:

-

Dissolution: 2.0 g of sitagliptin hydrochloride Form I is dissolved in 125 ml of ethyl acetate by heating in an oil bath preheated to 125°C for approximately 30 minutes until a clear solution is obtained.

-

Crystallization: The solution is allowed to cool to room temperature and stirred overnight.

-

Isolation: The resulting crystalline solid is filtered and dried at 60°C under 5 mbar vacuum for 4 hours to yield Form II.

Signaling Pathway of Sitagliptin's Action

Sitagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, which then act on their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells. This leads to a cascade of intracellular events culminating in glucose-dependent insulin secretion.

Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and promoting insulin secretion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the crystallization of sitagliptin hydrochloride, based on the described experimental protocols.

Caption: General experimental workflow for the crystallization of sitagliptin hydrochloride.

Conclusion

This technical guide has summarized the currently available crystallographic data for various polymorphic forms of sitagliptin hydrochloride, primarily from patent literature. While extensive XRPD data has been presented, the absence of publicly available single-crystal structures highlights an area for future research to provide a more complete atomic-level understanding of these polymorphs. The detailed experimental protocols and visualizations of the signaling pathway and crystallization workflow offer valuable resources for researchers and professionals in the field of drug development. Further characterization of these crystalline forms will continue to be important for optimizing the formulation and delivery of sitagliptin-based therapeutics.

References

A Technical Guide to the Discovery and Development of Sitagliptin Phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor, marked a significant advancement in the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive technical overview of the discovery and development of sitagliptin. It details the scientific journey from the identification of DPP-4 as a therapeutic target to the innovative, green chemical synthesis that enabled its large-scale production. Key preclinical and clinical data are summarized, and detailed experimental protocols are provided for core assays. Signaling pathways and experimental workflows are visually represented to offer a deeper understanding of the processes involved in bringing this pivotal oral antihyperglycemic agent to fruition.

Introduction: The Incretin Concept and the Rise of DPP-4 Inhibition

The management of type 2 diabetes has long sought therapies that can provide effective glycemic control with a low risk of hypoglycemia and weight gain. A key breakthrough came from the understanding of the "incretin effect"—the observation that oral glucose administration elicits a much greater insulin response than intravenous glucose. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2][3]

However, the therapeutic potential of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes. In the 1990s, the enzyme responsible for this rapid degradation was identified as dipeptidyl peptidase-4 (DPP-4), a serine protease that cleaves N-terminal dipeptides from various substrates.[4] This discovery presented a compelling therapeutic strategy: inhibiting DPP-4 could prolong the action of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and improving glycemic control.[1][3][5]

The Discovery Journey at Merck: From Lead Identification to Sitagliptin

In 1999, Merck initiated a program to discover a potent and selective oral DPP-4 inhibitor.[4][6] The initial phase involved in-licensing early inhibitors like isoleucyl thiazolidide to kickstart the program.[4][6] However, these early compounds were discontinued due to significant toxicity in preclinical studies.[4][6]

A critical hypothesis emerged that the toxicity was due to a lack of selectivity, specifically the inhibition of related enzymes DPP8 and DPP9.[4][7] This hypothesis was confirmed when a selective dual DPP8/9 inhibitor replicated the toxicities, whereas a highly selective DPP-4 inhibitor did not.[4][7] This pivotal finding established selectivity as a paramount goal for the program.

Medicinal chemistry efforts then focused on identifying a novel, highly selective DPP-4 inhibitor. Through structure-activity relationship (SAR) studies on screening leads, a promising β-amino acid piperazine series was identified.[4] A significant challenge with this series was the extensive in vivo metabolism of the piperazine moiety.[4][6] To address this, chemists synthesized a series of bicyclic derivatives, leading to the identification of a potent and selective triazolopiperazine series with excellent pharmacokinetic properties in preclinical species.[4][6][8] Further optimization of this series culminated in the discovery of sitagliptin ((2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine).[4][6][8] Sitagliptin was approved by the FDA in October 2006, becoming the first DPP-4 inhibitor available for the treatment of T2DM.[2][9]

Mechanism of Action: Enhancing the Incretin Pathway

Sitagliptin is a potent, selective, and competitive inhibitor of the DPP-4 enzyme.[1][10] By binding to the active site of DPP-4, it prevents the hydrolysis of active GLP-1 and GIP.[11] This leads to increased plasma concentrations of these active incretin hormones.[3][12] The elevated levels of GLP-1 and GIP enhance glucose-dependent insulin synthesis and release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[2][3][12] This dual action results in improved overall glycemic control, reflected by reductions in glycosylated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions.[3] A key advantage of this mechanism is its glucose-dependency, which translates to a low intrinsic risk of hypoglycemia.[1][3]

Preclinical Development and Characterization

In Vitro Enzyme Inhibition

Sitagliptin demonstrated potent and highly selective inhibition of the DPP-4 enzyme. Its selectivity was crucial to avoid the toxicities seen with earlier, less selective compounds.

| Parameter | Value | Reference |

| DPP-4 IC50 | 18 nM | [13] |

| Selectivity | >40,000-fold vs. DPP8 and DPP9 | [14] |

| Nature of Inhibition | Competitive, Reversible, Tight-binding | [10][14] |

In Vivo Efficacy in Animal Models

Preclinical studies in animal models of type 2 diabetes, such as the spontaneously hypertensive obese rat (SHROB), demonstrated the efficacy of sitagliptin.

| Animal Model | Sitagliptin Dose | Key Findings | Reference |

| SHROB Rats | 30 mg/kg/day for 6 weeks | Reduced glucagon by 33%; Improved glucose tolerance; Enhanced and shifted peak insulin secretion earlier in an OGTT. | [15] |

| ob/ob Mice | 10 mg/kg (p.o.) | >90% DPP-4 inhibition at 60 min; >70% inhibition at 8 hours. | [14] |

Preclinical Pharmacokinetics

Pharmacokinetic profiles were established in rats and dogs, showing good oral bioavailability and elimination primarily through renal excretion.

| Species | Plasma Clearance | Volume of Distribution | Half-life (t1/2) | Oral Bioavailability | Primary Elimination | Reference |

| Rats | 40-48 ml/min/kg | 7-9 l/kg | ~2 hours | High | Renal excretion, Biliary excretion | [16] |

| Dogs | ~9 ml/min/kg | ~3 l/kg | ~4 hours | High | Renal excretion | [16] |

Clinical Development

Pharmacokinetics and Pharmacodynamics in Humans

In healthy human subjects, sitagliptin was rapidly absorbed and exhibited pharmacokinetic and pharmacodynamic profiles supportive of a once-daily dosing regimen.[17]

| Parameter | Value (100 mg dose) | Reference |

| Absolute Bioavailability | ~87% | [11][12] |

| Tmax (Peak Plasma Conc.) | 1-4 hours | [11] |

| Terminal Half-life (t1/2) | ~12.4 hours | [11][12] |

| Protein Binding | 38% | [12] |

| Excretion | ~87% in urine (79% as unchanged drug), 13% in feces | [11][12] |

| DPP-4 Inhibition (≥100 mg) | ≥80% over 24 hours | [17] |

| Effect on Active GLP-1 | ~2-fold increase post-meal | [17] |

Clinical Efficacy in Type 2 Diabetes

Phase III clinical trials consistently demonstrated the efficacy of sitagliptin in improving glycemic control, both as monotherapy and as an add-on to other antidiabetic agents.

| Trial Setting | Baseline HbA1c | HbA1c Reduction (Sitagliptin vs. Placebo) | Reference |

| Add-on to Metformin | 8.0% | -0.65% | |

| Add-on to Pioglitazone | 8.1% | -0.70% | |

| General Population (3 months) | N/A | -0.73% (mean change from baseline) | [18] |

| Japanese Patients (3 months) | 9.4% | -1.6% (change from baseline) | [19] |

Sitagliptin treatment was shown to have a sustained hypoglycemic effect for at least 2 years.[20] Furthermore, it was associated with a neutral effect on body weight and a low incidence of hypoglycemia, comparable to placebo.

The Innovative Synthesis of Sitagliptin

A critical component of sitagliptin's success was the development of a highly efficient and environmentally friendly manufacturing process by Merck.[21] The initial, first-generation synthesis was a multi-step process with significant waste generation.[22][23]

The breakthrough came with the second-generation process, which won a Presidential Green Chemistry Challenge Award.[22] This process centered on the asymmetric hydrogenation of an unprotected enamine—a previously unprecedented transformation.[22]

This revolutionary synthesis reduced the process to just three steps, increased the overall yield by nearly 50%, and eliminated hundreds of millions of pounds of waste, including all aqueous waste streams, compared to the first-generation route.[21][22] The key step involves using a rhodium catalyst with a ferrocenyl-based ligand (t-Bu JOSIPHOS) to hydrogenate the enamine precursor with high enantioselectivity, directly forming the chiral β-amino acid core of sitagliptin.[21][23]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is based on the principle of measuring the fluorescence of 7-amino-4-methylcoumarin (AMC) released from a DPP-4 substrate.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add 25 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution to the sample wells.[24]

-

For control wells (100% activity), add 10 µL of the solvent (e.g., DMSO diluted in buffer) instead of the test compound.

-

For background wells, add buffer instead of the enzyme.

-

Mix and pre-incubate the plate at 37°C for 10 minutes.[26]

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells.[24][26]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[24][26]

-

Measure the fluorescence intensity using the specified wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This protocol assesses the effect of a test compound on glucose disposal following an oral glucose challenge.

-

Objective: To evaluate the in vivo efficacy of sitagliptin in improving glucose tolerance.

-

Materials:

-

Test animals (e.g., C57BL/6J mice or SHROB rats).

-

Test compound (Sitagliptin) formulated in a suitable vehicle (e.g., water).

-

Glucose solution (e.g., 2 g/kg for mice, 6 g/kg for rats).[15]

-

Blood glucose meter and test strips.

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes).

-

-

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Record the baseline body weight.

-

Administer the test compound (e.g., sitagliptin at 10 mg/kg) or vehicle via oral gavage.[27]

-

After a specified pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (Time 0) from the tail vein to measure fasting glucose.

-

Administer the glucose solution via oral gavage.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations at each time point.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

-

Compare the AUC values between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

-

Conclusion

The discovery and development of sitagliptin represents a landmark achievement in modern drug discovery. It is a prime example of a successful structure-based drug design program that began with a clear biological hypothesis—the validation of DPP-4 as a therapeutic target. The journey was defined by a rational approach to overcoming challenges, most notably the critical need for selectivity to ensure safety. Furthermore, the development of a revolutionary, green synthesis by Merck's process research team not only made the drug commercially viable but also set a new standard for environmentally responsible pharmaceutical manufacturing. Sitagliptin's story serves as an exemplary case study for researchers and scientists in the field of drug development, showcasing the integration of medicinal chemistry, pharmacology, clinical development, and process chemistry to deliver a novel therapeutic agent that has significantly impacted the treatment of type 2 diabetes.

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl...: Ingenta Connect [ingentaconnect.com]

- 5. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 6. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of sitagliptin on blood glucose control in patients with type 2 diabetes mellitus who are treatment naive or poorly responsive to existing antidiabetic drugs: the JAMP study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Reduction of HbA1c after 3 Months Predicts 2-year Responsiveness to Sitagliptin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 24. content.abcam.com [content.abcam.com]

- 25. phcogj.com [phcogj.com]

- 26. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts

An Introduction to Sitagliptin and its Salt Forms

Sitagliptin is a potent, orally active inhibitor of the dipepeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, sitagliptin slows the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[4]

The active pharmaceutical ingredient (API), sitagliptin, is a weakly basic compound derived from a β-amino acid.[5] Its chemical structure is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[8] Due to the presence of a primary amine, sitagliptin can form various acid addition salts. While the user query specified "sitagliptin phenylalanine hydrochloride," this appears to be a descriptive combination of its structural heritage (it is a phenylalanine derivative) and a common salt form (hydrochloride). The most common and commercially available form is sitagliptin phosphate monohydrate , the active ingredient in Januvia®.[7] However, sitagliptin hydrochloride has also been synthesized and characterized in research settings, offering different physicochemical profiles.[9][10]

This guide will focus on the well-documented physicochemical properties of sitagliptin phosphate monohydrate, sitagliptin hydrochloride, and the sitagliptin free base, providing a comparative analysis for research and development professionals.

Physicochemical Data Summary

The solid-state properties of an API, such as its salt form and crystalline structure (polymorphism), are critical as they influence solubility, stability, bioavailability, and manufacturability.[7][11]

| Property | Sitagliptin Phosphate Monohydrate | Sitagliptin Hydrochloride | Sitagliptin Base |

| Molecular Formula | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O[7] | C₁₆H₁₅F₆N₅O·HCl[12] | C₁₆H₁₅F₆N₅O[1] |

| Molecular Weight | 523.32 g/mol [7][13] | 443.77 g/mol [12] | 407.32 g/mol |

| Appearance | White to off-white, crystalline, non-hygroscopic solid[7] | White solid | White solid crystal powder[7] |

| Melting Point (Tpeak) | 206.37 °C[7][14] (Dehydration Tpeak at 134.43 °C)[7] | Onset: 195.8 °C ± 2 °C, Peak: 202.3 °C ± 2 °C[9] | 120.29 °C[7][14] |

| pKa | 7.7[5][15][16], 8.78[1][17] | Not explicitly found, but expected to be similar to base | 7.7[5][15][16], 8.78[1][17] |

| Aqueous Solubility | Soluble in water[7]. ≥30.6 mg/mL (with ultrasonic)[8][18]. 69.5 mg/g at 24.5°C[19]. | High solubility in water[9] | Low solubility. |

| LogP (Octanol/Water) | pH-dependent: -0.03 at pH 7.0; 1.11 at pH 9.0[19] | Not explicitly found | 1.5[1] |

Experimental Protocols and Methodologies

Detailed and robust analytical methods are essential for characterizing the physicochemical properties of sitagliptin and its salts. The following sections describe the typical experimental protocols used.

Salt Formation and Preparation

-

Sitagliptin Base Preparation: The free base can be generated from a salt form. For example, sitagliptin phosphate monohydrate is dissolved in purified water, and the pH is adjusted to 10.0 with an ammonia solution. The free base is then extracted using an organic solvent like ethyl acetate. The organic phase is dried (e.g., with anhydrous sodium sulfate), filtered, and evaporated to yield the solid base.[7]

-

Sitagliptin Phosphate Monohydrate Synthesis: The phosphate salt is typically prepared by reacting the sitagliptin free base with phosphoric acid in a suitable solvent system, such as isopropanol and water. The mixture is heated to achieve complete dissolution and then cooled to induce crystallization. The resulting white solid is collected by filtration, washed, and dried under vacuum.[8]

-

Sitagliptin Hydrochloride Synthesis: The hydrochloride salt can be prepared by treating a solution of sitagliptin free base in a solvent like isopropanol with a solution of hydrogen chloride in the same solvent. The resulting precipitate is filtered, washed, and dried.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for studying thermal transitions like melting, dehydration, and decomposition.[20][21]

-

Objective: To determine melting points, dehydration temperatures, and thermal stability of different sitagliptin forms.[7]

-

Methodology (DSC):

-

A small sample (typically 1-6 mg) of the sitagliptin salt or base is accurately weighed into an aluminum pan, which is then hermetically sealed.[22]

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, for instance, heating at a rate of 10 °C/min under a nitrogen atmosphere.[22]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded as peaks on a thermogram.[21] The peak temperature (Tpeak) is often reported as the transition point.[7]

-

-

Methodology (TGA): TGA is often run concurrently or separately to quantify mass loss associated with thermal events observed in DSC, such as the loss of water during dehydration. The sample is heated on a sensitive microbalance in a controlled atmosphere, and the mass is recorded as a function of temperature.

Crystallinity and Polymorph Analysis: X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystal structure of a solid, distinguishing between different polymorphic forms (polymorphs) and amorphous material.[23][24] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint".[24]

-

Objective: To identify and differentiate the crystalline forms of sitagliptin phosphate monohydrate, anhydrous forms, and hydrochloride salts.[11][25]

-

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground to ensure random orientation of the crystallites.[23]

-

Data Collection: The powdered sample is mounted in the diffractometer. A monochromatic X-ray beam (commonly Cu-Kα, λ = 1.54 Å) is directed at the sample.[25]

-

The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The sample is rotated during the measurement to ensure all crystal orientations are sampled.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice, allowing for the identification of the polymorphic form by comparison to reference patterns.[24][26]

-

Solubility Determination

Solubility is a critical parameter for drug absorption and bioavailability.[7][27] The shake-flask method is a common technique for determining equilibrium solubility.

-

Objective: To measure the solubility of sitagliptin forms in various solvents (e.g., water, buffers at different pH, organic solvents) and temperatures.[27]

-

Methodology (Shake-Flask Gravimetric Method):

-

An excess amount of the sitagliptin solid is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated (e.g., shaken in a constant temperature water bath) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

The concentration of the dissolved sitagliptin in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at λmax of 267 nm) or by gravimetric analysis after solvent evaporation.[15][27][28]

-

Visualizations: Pathways and Workflows

Mechanism of Action

Sitagliptin's therapeutic effect is achieved by inhibiting the DPP-4 enzyme, which potentiates the action of incretin hormones. This signaling pathway is crucial to its function.

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Experimental Workflow

The solid-state characterization of a new pharmaceutical salt or polymorph is a structured process involving multiple analytical techniques.

Caption: Workflow for physicochemical characterization of a new API form.

Logical Relationship: pH and Solubility

Sitagliptin is an amphoteric molecule, meaning its ionization state and therefore its solubility are highly dependent on the pH of the surrounding medium. This relationship is critical for predicting its behavior in the gastrointestinal tract.

Caption: Relationship between pH and the ionization/solubility of Sitagliptin.

References

- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. ijbio.com [ijbio.com]

- 6. Experimental and modeling of solubility of sitagliptin phosphate, in supercritical carbon dioxide: proposing a new association model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sitagliptin phosphate monohydrate | 654671-77-9 [chemicalbook.com]

- 9. Crystalline salts of sitagliptin - Patent 2586782 [data.epo.org]

- 10. Sitagliptin hydrochloride | C16H16ClF6N5O | CID 11476287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sitagliptin hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 13. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. scielo.br [scielo.br]

- 18. apexbt.com [apexbt.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. veeprho.com [veeprho.com]

- 22. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. improvedpharma.com [improvedpharma.com]

- 25. WO2015170340A2 - Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 26. resources.rigaku.com [resources.rigaku.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. dissolutiontech.com [dissolutiontech.com]

The Pleiotropic Potential of Sitagliptin: An In-depth Exploration of Therapeutic Targets Beyond Glycemic Control

For Immediate Release

This technical guide delves into the expanding therapeutic landscape of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While its primary role in managing type 2 diabetes mellitus through enhanced incretin hormone activity is well-established, a growing body of evidence illuminates its potential in modulating a diverse array of cellular and signaling pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these non-canonical targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular interactions.

Core Mechanism of Action: DPP-4 Inhibition

Sitagliptin competitively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] By inhibiting DPP-4, sitagliptin increases the bioavailability of active GLP-1 and GIP, leading to glucose-dependent insulin secretion and suppression of glucagon release.[1][2][4][5] This core mechanism effectively improves glycemic control in patients with type 2 diabetes.[4][5]

Beyond Glycemia: Novel Therapeutic Avenues

Emerging research has unveiled a spectrum of effects mediated by sitagliptin that extend beyond its glucose-lowering capabilities. These pleiotropic actions position sitagliptin as a potential therapeutic agent for a range of conditions characterized by inflammation, oxidative stress, and cellular dysfunction.

Anti-Inflammatory Effects

Sitagliptin has demonstrated potent anti-inflammatory properties in various studies. This is attributed, in part, to the increased levels of GLP-1, which itself has anti-inflammatory effects.[6][7] The downstream effects include the modulation of key inflammatory signaling pathways and a reduction in the expression and circulating levels of pro-inflammatory cytokines.

A central mechanism underlying sitagliptin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sitagliptin has been shown to suppress the activation and nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[9][10]

The anti-inflammatory effects of sitagliptin have been quantified in several clinical and preclinical studies. The following table summarizes the observed reductions in key inflammatory biomarkers.

| Inflammatory Marker | Study Population | Treatment Details | % Reduction | Reference |

| C-reactive protein (CRP) | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 12 weeks | 24 ± 7% | [8] |

| Interleukin-6 (IL-6) | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 12 weeks | 24 ± 8% | [8] |

| Tumor Necrosis Factor-α (TNF-α) | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 12 weeks | Significant reduction | [8] |

| Mononuclear Cell JNK-1 | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 12 weeks | 24 ± 8% | [8] |

| Mononuclear Cell TLR-4 | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 12 weeks | 29 ± 9% | [8] |

| Mononuclear Cell IKKβ | Type 2 Diabetes Patients | 100 mg/day sitagliptin for 8 weeks | 22 ± 10% | [8] |

Neuroprotective Effects

Sitagliptin has emerged as a promising agent for neuroprotection, with studies indicating its potential to mitigate neuronal damage in various neurodegenerative models.[6][7][11] These effects are thought to be mediated through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms, as well as by promoting mitochondrial biogenesis.[6][12][13]

Sitagliptin has been shown to increase the expression of key regulators of mitochondrial biogenesis, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF1), and Mitochondrial Transcription Factor A (TFAM).[12] This is mediated, at least in part, through the activation of the cAMP response element-binding protein (CREB).[12] Enhanced mitochondrial function can protect neurons from oxidative stress and apoptosis.

Studies in animal models have demonstrated sitagliptin's ability to modulate key markers associated with neuroinflammation and neurodegeneration.

| Neuroprotective Marker | Animal Model | Treatment Details | Observed Effect | Reference |

| TNF-α | Diabetic rats with cerebral ischemia/reperfusion | Not specified | Reduced levels | [11] |

| IL-6 | Diabetic rats with cerebral ischemia/reperfusion | Not specified | Reduced levels | [11] |

| Iba-1 (microglia marker) | Parkinson's disease rat model | Not specified | Reduced levels | [11] |

| GFAP (astrocyte marker) | Parkinson's disease rat model | Not specified | Reduced levels | [11] |

| Acetylcholinesterase (AChE) | T2DM-induced rats | Not specified | Significantly reduced | [11] |

| Beta-secretase-1 (BACE-1) | T2DM-induced rats | Not specified | Significantly reduced | [11] |

Cardioprotective and Endothelial Function

Sitagliptin has been shown to exert beneficial effects on the cardiovascular system, including improvements in endothelial function and protection against cardiac injury.[14][15][16] These effects are largely attributed to the enhanced GLP-1 signaling, which promotes vasodilation, reduces inflammation, and decreases oxidative stress within the vasculature.

The binding of GLP-1 to its receptor (GLP-1R) on endothelial cells initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). This pathway involves the activation of Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK), culminating in the production of nitric oxide (NO), a potent vasodilator.[14]

Clinical studies have provided quantitative evidence of sitagliptin's positive impact on cardiovascular health.

| Cardiovascular Marker | Study Population | Treatment Details | Improvement | Reference |

| Flow-Mediated Dilation (FMD) | Type 2 Diabetes Patients | 50 mg/day sitagliptin for 12 weeks | Increased from 4.13 ± 1.59% to 5.12 ± 1.55% | [16] |

| Plasma Adiponectin | Type 2 Diabetes Patients | 50 mg/day sitagliptin for 12 weeks | Increased from 13.0 ± 11.3 to 14.3 ± 12.8 µg/mL | [16] |

| Endothelium-dependent relaxation | Hypertensive rats | 10 mg/kg/day sitagliptin for 2 weeks | Markedly augmented | [14] |

| Systolic Blood Pressure | Hypertensive rats | 10 mg/kg/day sitagliptin for 2 weeks | Reduced | [14] |

Experimental Protocols

To facilitate further research into the pleiotropic effects of sitagliptin, this section provides standardized protocols for key experimental assays.

Experimental Workflow: Investigating Anti-inflammatory Effects

Protocol 1: Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine levels in cell culture supernatants or plasma.

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol describes the steps for Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA levels of target genes.

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol). Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Western Blot for NF-κB Activation

This protocol details the detection of NF-κB activation by measuring the levels of phosphorylated p65 subunit in nuclear extracts.

-

Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a suitable extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature 20-30 µg of protein from each extract and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 and a loading control (e.g., Histone H3 for nuclear fraction) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the loading control.

Conclusion

The evidence presented in this technical guide strongly suggests that the therapeutic potential of sitagliptin extends far beyond its established role in glycemic control. Its ability to modulate fundamental cellular processes such as inflammation, neuronal function, and cardiovascular health opens up exciting new avenues for drug development and clinical application. The detailed information on signaling pathways, quantitative effects, and experimental protocols provided herein is intended to serve as a valuable resource for the scientific community to further explore and harness the pleiotropic benefits of sitagliptin. Further research is warranted to fully elucidate the clinical implications of these findings and to identify patient populations who may derive the most benefit from these non-glycemic effects.

References

- 1. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 2. researchgate.net [researchgate.net]

- 3. Sitagliptin - Wikipedia [en.wikipedia.org]

- 4. Effects of sitagliptin therapy on markers of low-grade inflammation and cell adhesion molecules in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicinamoderna.ro [medicinamoderna.ro]

- 7. researchgate.net [researchgate.net]

- 8. mcgill.ca [mcgill.ca]

- 9. Sitagliptin attenuates inflammatory responses in lipopolysaccharide-stimulated cardiomyocytes via nuclear factor-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. h-h-c.com [h-h-c.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 16. bdbiosciences.com [bdbiosciences.com]

In Silico Modeling and Docking Studies of Sitagliptin Phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling and molecular docking studies of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. By leveraging computational techniques, researchers can gain profound insights into the molecular interactions, binding affinities, and dynamic behavior of sitagliptin with its target protein, thereby accelerating drug discovery and development processes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological pathways and computational workflows.

Introduction to Sitagliptin and DPP-4

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It functions by competitively and reversibly inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Molecular Docking of Sitagliptin with DPP-4

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of sitagliptin, docking studies are instrumental in understanding its binding mode within the active site of DPP-4.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for sitagliptin and DPP-4 involves the following steps:

2.1.1. Protein and Ligand Preparation

-

Protein Preparation: The three-dimensional crystal structure of human DPP-4 is retrieved from the Protein Data Bank (PDB). A common PDB ID used in sitagliptin docking studies is 4A5S.[2] The protein structure is then prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

Ligand Preparation: The 3D structure of sitagliptin is obtained from a chemical database such as PubChem (CID 4369359).[3] The ligand's structure is optimized to its lowest energy conformation, and appropriate charges are assigned.

2.1.2. Docking Simulation using AutoDock Vina

AutoDock Vina is a widely used software for molecular docking.[3][4] The protocol involves:

-

Grid Box Definition: A grid box is defined around the active site of DPP-4. The dimensions are typically set to encompass the entire binding pocket. For instance, a grid box with dimensions of 30 × 30 × 30 Å can be used.[2]

-

Docking Execution: The docking simulation is performed with a set exhaustiveness value, which controls the thoroughness of the search. An exhaustiveness of 100 is often used.[2]

-

Pose Selection and Analysis: AutoDock Vina generates multiple binding poses for sitagliptin. The pose with the lowest binding energy is typically considered the most favorable. This pose is then analyzed to identify key interactions with the amino acid residues of DPP-4.

2.1.3. Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is validated by redocking the co-crystallized ligand (if available) back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Key Interacting Residues

Docking studies have consistently shown that sitagliptin forms several key interactions with the active site residues of DPP-4. These interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for its inhibitory activity. Key interacting residues include:

-

Hydrogen Bonds: Glu205, Glu206, Tyr662, Tyr631, and His740.[5]

-

Hydrophobic Interactions: Phe357, Tyr662, Tyr547, and Tyr666.

Molecular Dynamics Simulations of the Sitagliptin-DPP-4 Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol for the sitagliptin-DPP-4 complex using GROMACS is as follows:

3.1.1. System Preparation

-

Force Field Selection: A suitable force field, such as GROMOS53A6 or CHARMM36, is chosen to describe the atomic interactions.

-

Solvation: The protein-ligand complex is placed in a simulation box and solvated with a water model, such as TIP3P.

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

3.1.2. Simulation Steps

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is equilibrated in two phases:

-